molecular formula C11H12ClN3O2S3 B2696541 5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide CAS No. 1797861-97-2

5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide

Cat. No.: B2696541
CAS No.: 1797861-97-2
M. Wt: 349.87
InChI Key: MDJMCHMKEXUOMS-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrolidine ring, and a thiophene sulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.

    Coupling of the Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled through a nucleophilic substitution reaction.

    Introduction of the Thiophene Sulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole-based antibiotics.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as certain alkaloids and pharmaceuticals.

    Thiophene Sulfonamide Derivatives: Compounds containing the thiophene sulfonamide moiety, such as certain anti-inflammatory agents.

Uniqueness

5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S3/c12-9-1-2-10(19-9)20(16,17)14-8-3-5-15(7-8)11-13-4-6-18-11/h1-2,4,6,8,14H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJMCHMKEXUOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=C(S2)Cl)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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